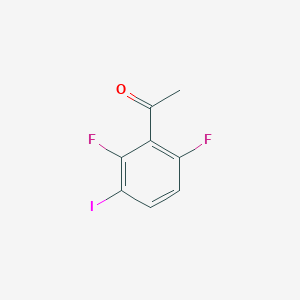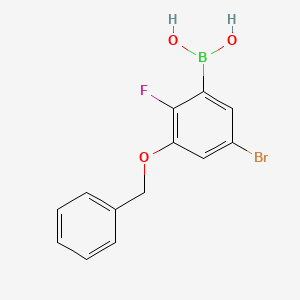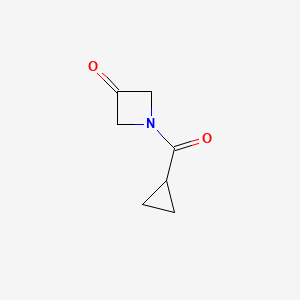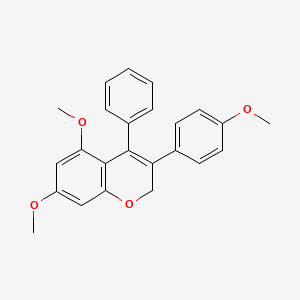
5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with the molecular formula C18H16O5, is characterized by the presence of methoxy groups and phenyl rings, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions. One common method includes the use of methoxy-substituted benzaldehydes and phenols in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism of action of 5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
- 5,7-Dimethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 5,7-Dimethoxy-4-hydroxy-3-(4-methoxyphenyl)coumarin
- (2R,3S)-2-(3-Hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3-chromanol .
Uniqueness
5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene stands out due to its unique combination of methoxy and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
属性
CAS 编号 |
7473-31-6 |
|---|---|
分子式 |
C24H22O4 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene |
InChI |
InChI=1S/C24H22O4/c1-25-18-11-9-16(10-12-18)20-15-28-22-14-19(26-2)13-21(27-3)24(22)23(20)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 |
InChI 键 |
PQWGLYOCOBTJBN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)

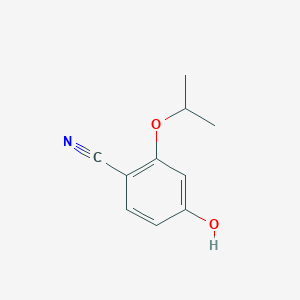


![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)

![tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)
